

Introduction: The Strategic Value of a Bifunctional Building Block

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Compound of Interest

Compound Name: *Tert-butyl 4-bromobutanoate*

Cat. No.: *B033269*

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4-Bromobutyric acid tert-butyl ester, also known by its IUPAC name **tert-butyl 4-bromobutanoate**, is a pivotal reagent in modern organic and medicinal chemistry.^[1] Its value lies in its bifunctional nature: a primary alkyl bromide poised for nucleophilic substitution and a sterically hindered tert-butyl ester that serves as a robust protecting group for the carboxylic acid.^{[2][3]} This unique combination allows for the strategic introduction of a flexible four-carbon chain into complex molecules, a common motif in pharmacologically active compounds. This guide provides an in-depth examination of its synthesis, reactivity, applications, and handling, offering field-proven insights for its effective use in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of **tert-butyl 4-bromobutanoate** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	110661-91-1	[1]
Molecular Formula	C ₈ H ₁₅ BrO ₂	[2][4]
Molecular Weight	223.11 g/mol	[1][5]
Appearance	Colorless to light yellow liquid	[2][4]
Boiling Point	225.9 ± 23.0 °C (Predicted)	[4][6]
Density	~1.258 g/cm ³ (Predicted)	[4][6]
Solubility	Soluble in chloroform, hexane, dichloromethane	[2][4]
Storage Temperature	2-8°C, protect from light, under inert atmosphere	[4][5]

Spectroscopic Data for Structural Verification

Confirmation of the compound's identity and purity post-synthesis or prior to use is critical. The following nuclear magnetic resonance (NMR) data serve as a reliable reference.

- ¹H NMR (400 MHz, CDCl₃): δ 3.40 (t, J=6.7 Hz, 2H), 2.34 (t, J=7.1 Hz, 2H), 2.10 (quintet, J=6.7 Hz, 2H), 1.45 (s, 9H).[4][7]
- ¹³C NMR (100 MHz, CDCl₃): δ 171.8, 80.5, 33.7, 32.8, 28.0, 27.9.[4][7]

Synthesis Protocol: Acid-Catalyzed Esterification

The most direct and widely employed method for preparing **tert-butyl 4-bromobutanoate** is the Fischer-Speier esterification of 4-bromobutyric acid with tert-butanol, driven by an acid catalyst.[7][8]

Causality-Driven Methodology

Understanding the "why" behind each step is crucial for troubleshooting and optimization.

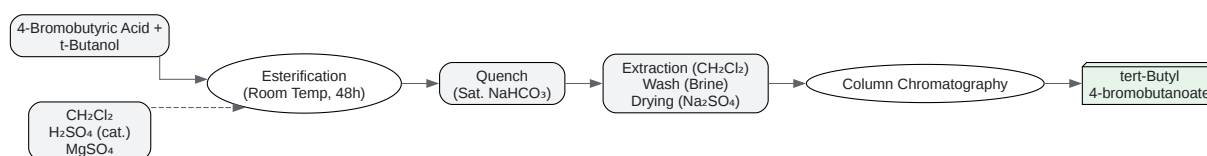
- **The Role of the Acid Catalyst (H_2SO_4):** Tert-butanol is a bulky, weakly nucleophilic alcohol. The strong acid catalyst protonates the carbonyl oxygen of 4-bromobutyric acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to attack by the alcohol.
- **Driving Equilibrium with a Dehydrating Agent (MgSO_4):** Esterification is a reversible reaction that produces water as a byproduct. The inclusion of an anhydrous drying agent like magnesium sulfate sequesters this water as it forms, shifting the reaction equilibrium toward the desired ester product according to Le Châtelier's principle.[\[4\]](#)[\[7\]](#)
- **Neutralization and Workup:** The reaction is quenched with a weak base, such as saturated sodium bicarbonate solution, to neutralize the sulfuric acid catalyst, preventing potential hydrolysis of the ester during extraction.[\[4\]](#)[\[7\]](#) A subsequent brine wash helps to remove residual water from the organic phase.
- **Purification by Chromatography:** Silica gel column chromatography is the standard method for purifying the crude product, effectively separating the nonpolar ester from the more polar starting acid and other impurities.[\[4\]](#)

Detailed Experimental Protocol

- **Reaction Setup:** To a solution of 4-bromobutyric acid (1.0 eq., e.g., 3.34 g, 20 mmol) in dry dichloromethane (80 mL), add anhydrous magnesium sulfate (4.0 eq., e.g., 9.6 g, 80 mmol) and tert-butanol (5.0 eq., e.g., 9.2 mL, 100 mmol).[\[7\]](#)
- **Initiation:** Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.2 mL) to the stirred mixture.[\[7\]](#)
- **Reaction:** Vigorously stir the reaction mixture at room temperature for 48 hours.[\[4\]](#)[\[7\]](#) Monitor reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.[\[4\]](#)[\[7\]](#)
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.[\[4\]](#)

- Washing: Wash the combined organic layers with water and then with saturated sodium chloride (brine) solution.[4]
- Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[4]
- Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., n-hexane/ethyl acetate) to afford the pure **tert-butyl 4-bromobutanoate**. [4]

Synthesis Workflow Diagram



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Caption: Acid-catalyzed synthesis of **tert-butyl 4-bromobutanoate**.

Core Reactivity and Strategic Applications

The utility of **tert-butyl 4-bromobutanoate** stems from its two distinct reactive sites, which can be addressed selectively.

The Electrophilic Alkyl Halide

The primary bromide makes the terminal carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the facile introduction of the protected butyrate chain.

- N-Alkylation: Reaction with primary or secondary amines to form γ -amino esters, which are precursors to important structures like GABA analogs and lactams.[9][10][11]

- O-Alkylation: Reaction with alcohols or phenols to form ethers.
- S-Alkylation: Reaction with thiols to generate thioethers.
- C-Alkylation: Reaction with carbanions, such as those derived from malonates, to form new carbon-carbon bonds.

The Tert-Butyl Ester Protecting Group

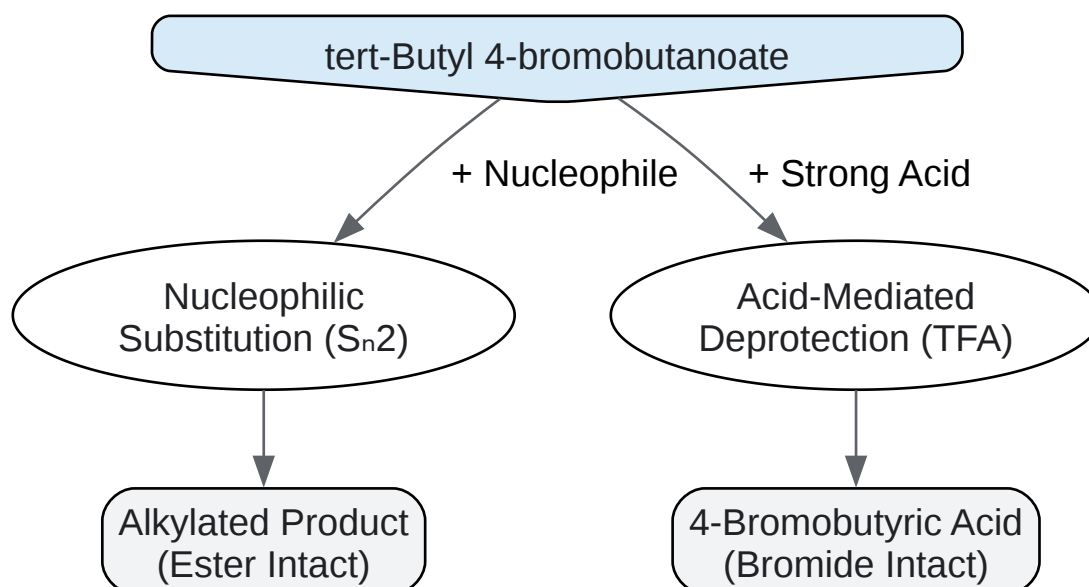
The tert-butyl ester is prized for its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic environments. Its removal is typically achieved under strong acidic conditions, commonly with trifluoroacetic acid (TFA) in a dichloromethane solvent at room temperature.^[12] This orthogonality makes it invaluable in multi-step syntheses where other functional groups require manipulation.

Application Highlight: A Linchpin in Drug Discovery

This reagent is a crucial intermediate in the synthesis of a diverse array of pharmaceutical compounds.^[3]

- GABA Analog Synthesis: It is a key starting material for creating β -substituted GABA derivatives, which are of significant interest for treating neurological disorders.^{[9][10][11]}
- PROTAC Linkers: The compound serves as a simple and effective linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality designed to induce targeted protein degradation.^[13]
- Pharmaceutical Intermediates: It is listed as an impurity of Elagolix, a drug used to treat endometriosis, indicating its role as a potential building block or precursor in related synthetic routes.^{[2][4]}

Bifunctional Reagent Logic Diagram



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Caption: Dual reactivity pathways of the title compound.

Safety, Handling, and Storage

Adherence to proper laboratory safety protocols is mandatory when working with this reagent.

- **Hazard Identification:** The compound is classified as a skin and eye irritant.[1][14] It may also cause respiratory irritation.[1][14][15]
- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15]
- **Handling:** Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place.[16] It should be protected from light.[4] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended.[5]
- **Incompatibilities:** Avoid contact with strong oxidizing agents. The compound is stable under normal conditions.

Conclusion

Tert-butyl 4-bromobutanoate (CAS: 110661-91-1) is a highly versatile and valuable bifunctional reagent. Its robust tert-butyl ester allows for the selective functionalization of its primary alkyl bromide moiety, making it an ideal building block for introducing four-carbon chains in complex, multi-step syntheses. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, empowers researchers to leverage its full potential in advancing drug discovery and chemical innovation.

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